(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol
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Overview
Description
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a methoxyethoxy group and an ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring substituted with a methoxyethoxy group. This can be achieved through the reaction of a phenol derivative with 2-methoxyethanol in the presence of a suitable catalyst.
Formation of the Ethanediol Moiety: The next step involves the introduction of the ethanediol moiety. This can be accomplished through a reaction with ethylene oxide or ethylene glycol under controlled conditions.
Final Coupling Reaction: The final step is the coupling of the substituted phenyl ring with the ethanediol moiety. This can be achieved through a variety of methods, including esterification or etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
Uniqueness
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is unique due to its specific substitution pattern and the presence of both a phenyl ring and an ethanediol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S)-1-[3-(2-methoxyethoxymethoxy)phenyl]ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-15-5-6-16-9-17-11-4-2-3-10(7-11)12(14)8-13/h2-4,7,12-14H,5-6,8-9H2,1H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYHOBMTFQKKS-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC=CC(=C1)[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725042 |
Source
|
Record name | (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215439-44-4 |
Source
|
Record name | (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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